molecular formula C11H18N2 B128955 2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)- CAS No. 150667-99-5

2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)-

Cat. No.: B128955
CAS No.: 150667-99-5
M. Wt: 178.27 g/mol
InChI Key: JLKVMDJSASVGAO-UHFFFAOYSA-N
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Description

2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)- is a bicyclic organic compound with the molecular formula C11H18N2. This compound is characterized by its unique bicyclic structure, which includes a diazabicycloheptene core with a methyl and pentenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a diazo compound. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl and pentenyl groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specialized applications .

Properties

CAS No.

150667-99-5

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-methyl-4-pent-4-enyl-2,3-diazabicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C11H18N2/c1-3-4-5-6-11-8-7-10(2,9-11)12-13-11/h3H,1,4-9H2,2H3

InChI Key

JLKVMDJSASVGAO-UHFFFAOYSA-N

SMILES

CC12CCC(C1)(N=N2)CCCC=C

Canonical SMILES

CC12CCC(C1)(N=N2)CCCC=C

Synonyms

2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-

Origin of Product

United States

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